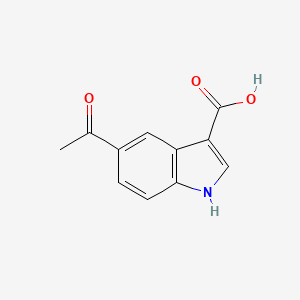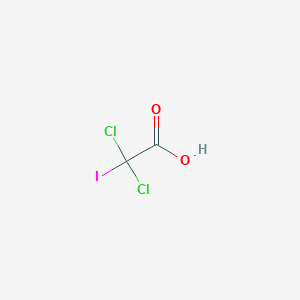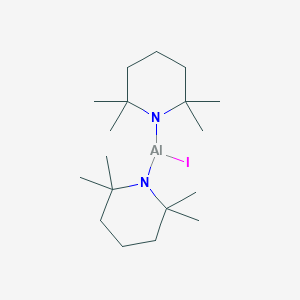
iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane is a chemical compound that features a central aluminum atom bonded to two 2,2,6,6-tetramethylpiperidin-1-yl groups and one iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane typically involves the reaction of aluminum triiodide with 2,2,6,6-tetramethylpiperidine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the reactants and products. The reaction can be represented as follows:
AlI3+2(2,2,6,6-tetramethylpiperidine)→this compound+2HI
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: Reduction reactions can convert the compound into different aluminum-containing species.
Substitution: The iodine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents (e.g., oxygen, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine, bromine). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation may yield aluminum oxide, while substitution reactions can produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
Iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane involves its ability to interact with various molecular targets and pathways. The aluminum center can coordinate with different ligands, facilitating catalytic reactions. The compound’s steric and electronic properties, imparted by the 2,2,6,6-tetramethylpiperidin-1-yl groups, influence its reactivity and selectivity in chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered base used in organic synthesis.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent.
Lithium tetramethylpiperidide: A strong base used in deprotonation reactions.
Uniqueness
Iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane is unique due to the presence of both aluminum and iodine in its structure, which imparts distinct reactivity and potential applications compared to other similar compounds. The combination of steric hindrance from the 2,2,6,6-tetramethylpiperidin-1-yl groups and the reactivity of the aluminum-iodine bond makes this compound particularly interesting for research and industrial applications.
Propiedades
Número CAS |
194140-74-4 |
|---|---|
Fórmula molecular |
C18H36AlIN2 |
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
iodo-bis(2,2,6,6-tetramethylpiperidin-1-yl)alumane |
InChI |
InChI=1S/2C9H18N.Al.HI/c2*1-8(2)6-5-7-9(3,4)10-8;;/h2*5-7H2,1-4H3;;1H/q2*-1;+3;/p-1 |
Clave InChI |
YNNGAIAKRZIOPZ-UHFFFAOYSA-M |
SMILES canónico |
CC1(CCCC(N1[Al](N2C(CCCC2(C)C)(C)C)I)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)
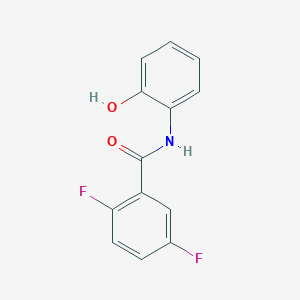
![1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene](/img/structure/B12575484.png)

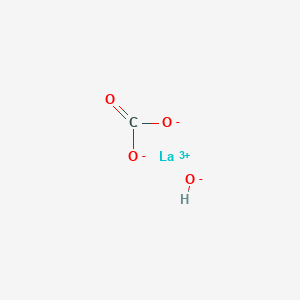
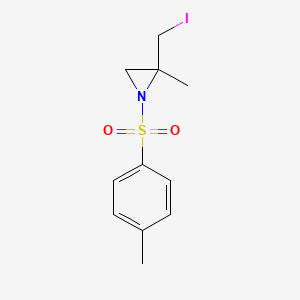
![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)

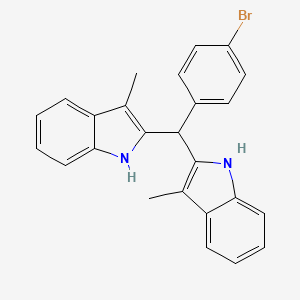

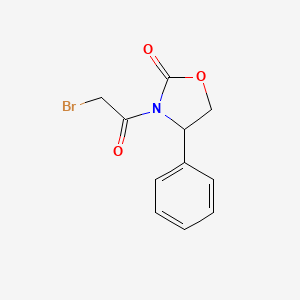
![N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine](/img/structure/B12575529.png)
